Hydroformylation Rate: 3.5-Fold Advantage Over Internal Isomer 2-Pentene
In a direct head-to-head comparison, the overall rate of the hydroformylation reaction for 1-pentene was found to be 3.5 times that of its internal isomer, 2-pentene, under cobalt carbonyl catalysis [1]. This is not due to isomerization to a common intermediate; product composition analysis confirmed distinct reaction pathways for the two isomers [1].
| Evidence Dimension | Overall reaction rate (hydroformylation) |
|---|---|
| Target Compound Data | Rate = 3.5x (relative) |
| Comparator Or Baseline | 2-Pentene (rate = 1x baseline) |
| Quantified Difference | 3.5-fold higher rate |
| Conditions | Cobalt carbonyl catalyst, atmospheric pressure, 0-25 °C |
Why This Matters
This rate difference directly impacts reactor design and throughput; selecting 1-pentene over 2-pentene can reduce capital expenditure or increase production capacity by a factor of 3.5.
- [1] The Role of Isomerization in the Hydroformylation of 1- and 2- Pentenes. Advances in Catalysis. 1957, 9, 609-617. View Source
